molecular formula C16H24ClN3O2 B3154030 Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate CAS No. 769961-14-0

Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate

Cat. No.: B3154030
CAS No.: 769961-14-0
M. Wt: 325.83 g/mol
InChI Key: CQWOFJHYELPDPL-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a substituted benzyl moiety. The 5-amino-2-chlorophenyl group confers unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry. Its structure combines a piperazine core—a common motif in drug design due to its conformational flexibility and hydrogen-bonding capacity—with a halogenated aromatic system, which may influence bioavailability and target binding.

Properties

IUPAC Name

tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-10-13(18)4-5-14(12)17/h4-5,10H,6-9,11,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWOFJHYELPDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141477
Record name 1,1-Dimethylethyl 4-[(5-amino-2-chlorophenyl)methyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769961-14-0
Record name 1,1-Dimethylethyl 4-[(5-amino-2-chlorophenyl)methyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769961-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(5-amino-2-chlorophenyl)methyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-amino-2-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate is primarily studied for its potential as a therapeutic agent. Its structural characteristics suggest it could interact effectively with biological targets, making it a candidate for further exploration in drug development.

2. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. Research has shown that the presence of the chlorophenyl group can enhance the cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models.

3. Neuropharmacology

The piperazine moiety is known for its activity on neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, suggesting that this compound may also possess neuroactive properties. This opens avenues for research into treatments for neurological disorders such as depression and anxiety.

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : Starting from commercially available piperazine derivatives.
  • Introduction of the Amino Group : Utilizing chlorination reactions to introduce the 5-amino substituent.
  • Carboxylation : Employing standard carboxylic acid synthesis techniques to complete the structure.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name / ID (Evidence) Substituents on Aromatic Ring Piperazine Modification Key Functional Features
Target Compound 5-amino-2-chlorophenyl Boc-protected Chlorine (electron-withdrawing), primary amine
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-amino-5-fluorophenyl Boc-protected Fluorine (electron-withdrawing), primary amine
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-amino-3-methyl-5-nitrophenyl Boc-protected Nitro group (electron-withdrawing), methyl group
tert-Butyl 4-(2-fluoro-4-((R)-5-((4-methyl-1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate (1b) 2-fluoro-4-(triazolyl-oxazolidinone) Boc-protected Triazole, oxazolidinone (heterocyclic)
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Pyridine with methoxycarbonyl and methyl Boc-protected Pyridine ring, ester group

Key Observations :

  • Electron-Withdrawing Groups : Nitro groups (e.g., in ) reduce electron density on the aromatic ring, which may affect reactivity in further derivatization.
  • Heterocyclic Systems : Compounds like and incorporate triazole or pyridine rings, expanding hydrogen-bonding or π-stacking interactions.
Stability:
  • Compounds 1a and 1b degraded in simulated gastric fluid due to labile oxazolidinone and triazole groups, whereas the target compound’s chlorophenyl and Boc groups likely confer greater stability.
  • The Boc group generally enhances stability during synthesis but requires acidic conditions for deprotection .

Biological Activity

Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate, a compound with the empirical formula C15H22ClN3O2C_{15}H_{22}ClN_3O_2 and a molecular weight of 311.81 g/mol, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H22ClN3O2C_{15}H_{22}ClN_3O_2
  • Molecular Weight : 311.81 g/mol
  • CAS Number : Not specified in the sources.
  • Structural Characteristics : The compound features a piperazine ring, which is often associated with diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structural similarity to known pharmacophores suggests potential roles in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Biological Activity

Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies on N-Heterocycles have shown promising results against HIV and other viral infections, indicating that modifications to the piperazine structure can enhance antiviral efficacy .

Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties. For example, related piperazine derivatives have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 3.12 to 12.5 μg/mL .

Case Studies and Research Findings

  • Antiviral Studies :
    • A study evaluated the effectiveness of various piperazine derivatives against HIV, revealing that certain modifications led to enhanced activity with EC50 values significantly lower than those of standard antiviral agents .
    • Another investigation into the structure-activity relationship (SAR) of similar compounds indicated that specific substitutions on the piperazine ring could improve binding affinity to viral proteins .
  • Antibacterial Activity :
    • In vitro evaluations have shown that piperazine-based compounds can inhibit bacterial growth effectively. For example, one study reported MIC values as low as 3.12 μg/mL against resistant strains of bacteria .
    • The mechanism behind this antibacterial effect may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Data Table: Summary of Biological Activities

Activity TypeTarget Pathogen/ConditionEC50/MIC ValuesReferences
AntiviralHIV< 5 μM
AntibacterialStaphylococcus aureus3.12 - 12.5 μg/mL
AntibacterialEscherichia coli3.12 - 12.5 μg/mL

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with functionalization of the piperazine ring. A common approach includes:

  • Step 1 : Protection of the piperazine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O, DCM, triethylamine) .
  • Step 2 : Alkylation or substitution at the 4-position of piperazine with a 5-amino-2-chlorobenzyl moiety. This may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, optimized at 60–100°C in THF or toluene .
  • Step 3 : Deprotection and purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) or recrystallization . Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-alkylation).

Q. How is structural confirmation performed for this compound?

Analytical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and Boc group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
  • HPLC : Purity assessment (>97%) using C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 366.18) .

Q. What are the primary applications of this compound in academic research?

It serves as:

  • A pharmacophore precursor for designing receptor ligands (e.g., dopamine, serotonin receptors) due to its piperazine core .
  • A building block in synthesizing kinase inhibitors or antimicrobial agents .
  • A model compound for studying steric effects in substitution reactions .

Advanced Research Questions

Q. How can conflicting NMR data for similar piperazine derivatives be resolved?

Discrepancies in peak splitting or chemical shifts often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable Temperature NMR : To identify dynamic rotational barriers in the piperazine ring .
  • 2D-COSY/NOESY : To assign coupling patterns and spatial proximities (e.g., distinguishing axial/equatorial substituents) .
  • Crystallographic Validation : X-ray structures (e.g., using SHELX software) resolve ambiguities in substituent orientation .

Q. What experimental designs optimize yield in large-scale synthesis?

Scale-up requires:

  • Microwave-Assisted Reactions : Reduces reaction time (e.g., 3 hours at 100°C vs. 24 hours conventionally) .
  • Flow Chemistry : Enhances mixing and heat transfer for exothermic steps like Boc protection .
  • Inert Atmosphere : Prevents oxidation of the 5-amino group, which is prone to degradation . Data from pilot studies suggest yields improve from 65% (batch) to 91% (flow) under optimized conditions .

Q. How does the 5-amino-2-chlorophenyl group influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Chlorine Substituent : Enhances lipophilicity and target binding (e.g., logP increases by 0.5 units vs. non-chlorinated analogs) .
  • Amino Group : Facilitates hydrogen bonding with enzymatic active sites (e.g., HDAC inhibitors in cancer cell assays) . Comparative data with fluorophenyl or nitrophenyl analogs show reduced IC₅₀ values (e.g., 2.3 μM vs. 8.7 μM in kinase inhibition) .

Q. What methods address low reproducibility in receptor binding assays?

Contradictions in IC₅₀ values may stem from:

  • Receptor Source Variability : Use standardized cell lines (e.g., HEK293 for GPCRs) .
  • Buffer Conditions : Optimize pH (7.4) and ion concentration (e.g., 150 mM NaCl) to stabilize ligand-receptor interactions .
  • Radioligand Purity : Validate with LC-MS to ensure >95% purity for competitive binding assays .

Notes

  • Citations follow evidence IDs (e.g., ).
  • Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational methods.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate

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